molecular formula C12H14FNO B3428859 4-(2-Fluoro-5-vinyl-phenyl)-morpholine CAS No. 701914-10-5

4-(2-Fluoro-5-vinyl-phenyl)-morpholine

Cat. No.: B3428859
CAS No.: 701914-10-5
M. Wt: 207.24 g/mol
InChI Key: CJJQOGCGQIZBMI-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-vinyl-phenyl)-morpholine is an organic compound that features a morpholine ring substituted with a 2-fluoro-5-vinyl-phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-vinyl-benzene and morpholine.

    Reaction Conditions: A common method involves the nucleophilic substitution reaction where the morpholine ring is introduced to the 2-fluoro-5-vinyl-benzene under basic conditions.

    Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-vinyl-phenyl)-morpholine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Epoxides: From oxidation of the vinyl group.

    Saturated Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluoro-phenyl)-morpholine: Lacks the vinyl group, which may affect its reactivity and applications.

    4-(2-Vinyl-phenyl)-morpholine: Lacks the fluorine atom, which may influence its chemical properties and biological activity.

Properties

IUPAC Name

4-(5-ethenyl-2-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJQOGCGQIZBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283611
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701914-10-5
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701914-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-fluoro-4-vinyl-benzene (8 g), morpholine (20 mL), Pd2(dba)2 (1.83 g), di-t-butyl-biphenylphosphine (1.2 g), K3PO4 (17 g) in DME (60 mL) was stirred at reflux for 4 h. The reaction mixture was cooled down to room temperature, diluted with methylene chloride, and filtered. The filtrate was concentrated in vacuo. The crude product was purified by Flash Chromatography of Biotage eluting with 7% ethyl acetate in hexanes to give the title compound as an oil (5 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dba)2
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-Bromo-1-fluoro-4-vinyl-benzene (8 g), morpholine (20 mL), Pd2(dba)3 (1.83 g), di-t-butyl-biphenylphosphine (1.2 g), K3PO4 (17 g) in DME (60 mL) was stirred at reflux for 4 h. The reaction mixture was cooled down to room temperature, diluted with methylene chloride, and filtered. The filtrate was concentrated in vacuo. The crude product was purified by Flash Chromatography of Biotage eluting with 7% ethyl acetate in hexanes to give the title compound as an oil (5 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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